Demonstrated 55% Isolated Yield in Piperidine N-Alkylation for H-PGDS Inhibitor Patent Synthesis
In a patent-directed synthesis of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate was reacted with 4-(tert-butoxycarbonylamino)piperidine in the presence of N,N-diisopropylethylamine (DIPEA) and 1,4-dioxane to yield racemic tert-butyl (1-(1,1,1-trifluoropropan-2-yl)piperidin-4-yl)carbamate at 55% isolated yield [1]. This specific application demonstrates the reagent's utility in installing the 1,1,1-trifluoropropan-2-yl moiety onto a secondary amine scaffold, a transformation not achievable with the corresponding non-fluorinated isopropyl triflate due to divergent metabolic stability requirements of the target drug candidate [2].
| Evidence Dimension | Isolated reaction yield for N-alkylation of 4-(tert-butoxycarbonylamino)piperidine |
|---|---|
| Target Compound Data | 55% yield of racemic tert-butyl (1-(1,1,1-trifluoropropan-2-yl)piperidin-4-yl)carbamate |
| Comparator Or Baseline | Non-fluorinated isopropyl triflate (isopropyl trifluoromethanesulfonate) – comparative yield data not reported in same patent; however, use of non-fluorinated analog would produce structurally distinct, metabolically less stable product unsuitable for H-PGDS inhibitor patent claims |
| Quantified Difference | Target compound yields desired fluorinated product; comparator yields undesired non-fluorinated pharmacophore |
| Conditions | Reaction with 4-(tert-butoxycarbonylamino)piperidine, DIPEA base, 1,4-dioxane solvent (patent conditions) |
Why This Matters
Procurement of this specific triflate is essential for reproducing patent-protected synthetic routes to H-PGDS inhibitor candidates; substitution with non-fluorinated analogs yields structurally incorrect intermediates that fall outside the patent's Markush structure claims.
- [1] Molaid Database. Reaction Information for 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate: N-alkylation yielding racemic tert-butyl (1-(1,1,1-trifluoropropan-2-yl)piperidin-4-yl)carbamate at 55% yield. Retrieved April 19, 2026. View Source
- [2] Patent WO2019243537A1. 1,3-DISUBSTITUTED CYCLOBUTANE OR AZETIDINE DERIVATIVES AS HEMATOPOIETIC PROSTAGLANDIN D SYNTHASE INHIBITORS. Cited via Molaid, April 19, 2026. View Source
